

1-Chloro-6-iodoperfluorohexane CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-6-iodoperfluorohexane

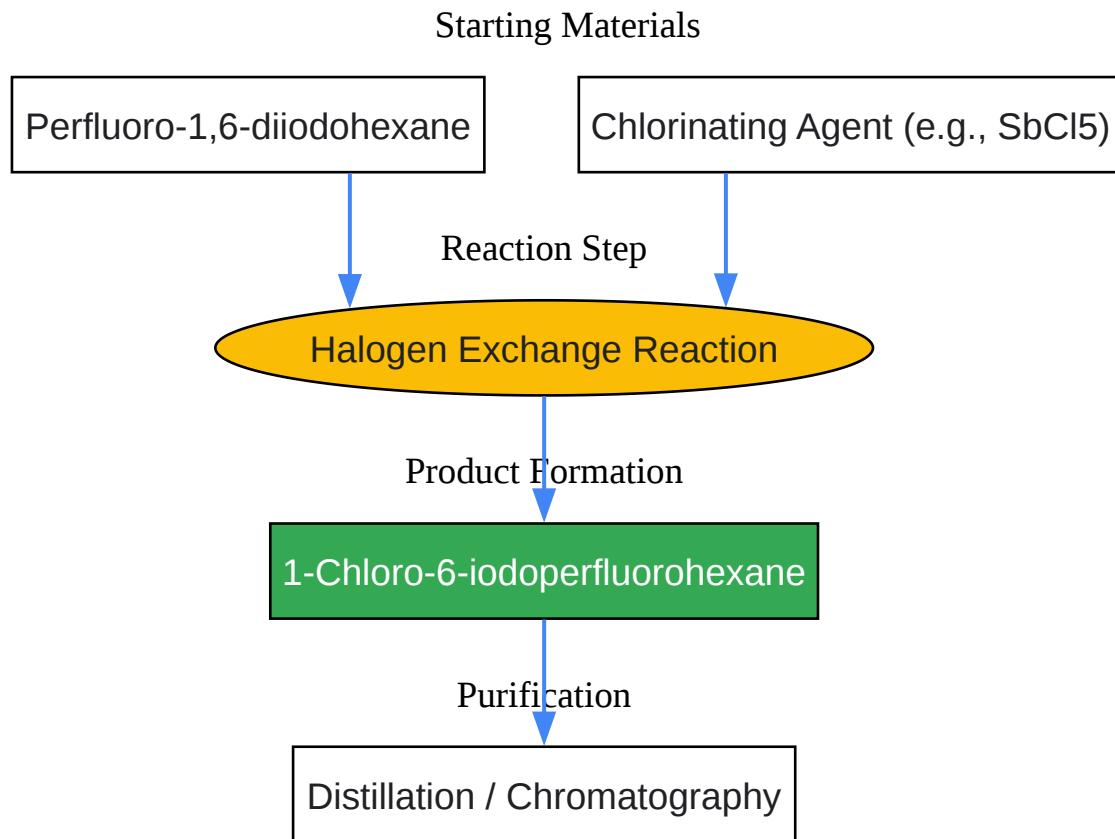
Cat. No.: B098571

[Get Quote](#)

Technical Guide: 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-6-iodoperfluorohexane**, a halogenated perfluoroalkane. The information is curated for professionals in research and development, with a focus on its chemical properties and potential biological interactions relevant to the broader class of perfluoroalkyl substances.


Core Chemical Data

1-Chloro-6-iodoperfluorohexane is a fluorinated organic compound. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Source
CAS Number	16486-97-8	[1] [2]
Molecular Formula	C ₆ ClF ₁₂ I	[1] [2]
Molecular Weight	462.4 g/mol	[1] [2]
Synonyms	1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane	[1] [2]
Predicted XlogP	5.7	[3]
Monoisotopic Mass	461.85416 Da	[3]

Potential Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **1-Chloro-6-iodoperfluorohexane** is not readily available in the reviewed literature, a general synthetic approach for halo-perfluoroalkanes can be conceptualized. The following workflow illustrates a potential multi-step synthesis, which is representative of methods used for creating similar complex fluorinated molecules.

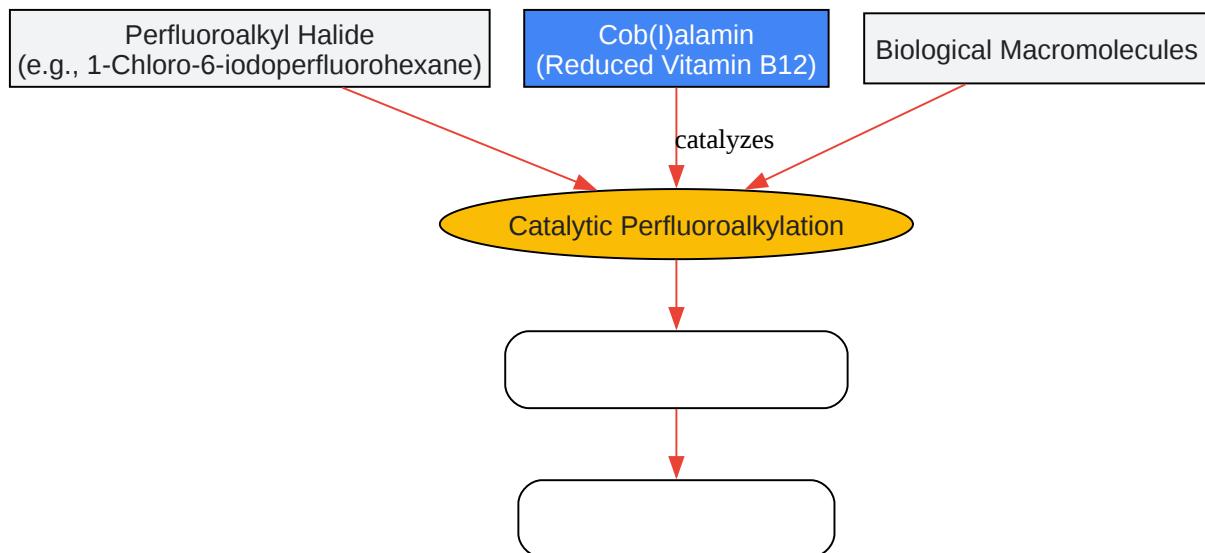
[Click to download full resolution via product page](#)

A generalized synthetic workflow for **1-Chloro-6-iodoperfluorohexane**.

Potential Biological Signaling Pathway Involvement

Direct research on the biological activity of **1-Chloro-6-iodoperfluorohexane** is limited.

However, studies on the broader class of per- and polyfluoroalkyl substances (PFAS) indicate that these compounds can interact with various biological pathways. One of the more studied mechanisms is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^[4] The activation of PPAR α by PFAS can lead to downstream effects on lipid metabolism.^[4]



[Click to download full resolution via product page](#)

Potential activation of the PPAR α pathway by a perfluoroalkyl substance.

Proposed Mechanism of Toxicity for Perfluoroalkyl Halides

Some research suggests a potential mechanism for the toxicity of perfluoroalkyl halides (PFHs) that involves the reduced form of cobalamin (vitamin B12).^[5] In this proposed pathway, cob(I)alamin, a supernucleophilic form of vitamin B12, can catalyze the perfluoroalkylation of biological molecules.^[5] This could lead to the formation of highly toxic compounds from otherwise relatively inert PFHs and may contribute to the depletion of nitric oxide and the modulation of heme-containing proteins.^[5]

[Click to download full resolution via product page](#)

Proposed toxicity mechanism of perfluoroalkyl halides via cobalamin catalysis.

Experimental Protocols

Detailed experimental protocols involving **1-Chloro-6-iodoperfluorohexane** are not extensively published. Researchers interested in utilizing this compound should refer to general methods for handling and reactions of perfluoroalkyl halides. Due to its structure, it may be used as an intermediate in organic synthesis, particularly for introducing perfluorinated chains. Standard laboratory procedures for handling halogenated compounds should be followed, including the use of personal protective equipment and working in a well-ventilated area.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of perfluoroalkyl acid activity using primary mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-6-IODOPERFLUOROHEXANE - Safety Data Sheet [chemicalbook.com]
- 3. PubChemLite - 1-chloro-6-iodoperfluorohexane (C6ClF12I) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of perfluoroalkyl halide toxicity: catalysis of perfluoroalkylation by reduced forms of cobalamin (vitamin B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Chloro-6-iodoperfluorohexane CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098571#1-chloro-6-iodoperfluorohexane-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com